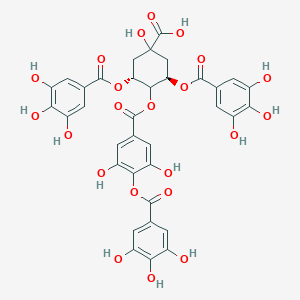
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol, also known as DMBU, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and monoamine oxidase. It may also interact with certain receptors in the brain, including the GABA-A receptor.
Biochemical and Physiological Effects:
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. However, one limitation is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol research. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol and its potential interactions with various enzymes and receptors.
Métodos De Síntesis
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol can be synthesized through a multi-step process involving the reaction of 2,6-dimethylpiperidine with propargyl bromide. The resulting intermediate is then subjected to reduction with lithium aluminum hydride to yield 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol.
Aplicaciones Científicas De Investigación
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In materials science, 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been explored as a building block for the synthesis of novel materials with unique properties. In catalysis, 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been studied as a potential catalyst for various chemical reactions.
Propiedades
Nombre del producto |
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol |
|---|---|
Fórmula molecular |
C11H19NO |
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C11H19NO/c1-10-6-5-7-11(2)12(10)8-3-4-9-13/h10-11,13H,5-9H2,1-2H3 |
Clave InChI |
YBWMZMSJTOAEPD-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1CC#CCO)C |
SMILES canónico |
CC1CCCC(N1CC#CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)


![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)
![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)

![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)




